3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone
Description
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone is a sulfonyl-containing propanone derivative characterized by:
- A 4-chlorophenylsulfonyl group at the 3-position of the propanone backbone.
- A 3,4-dimethoxyphenyl substituent at the 1-position.
This compound belongs to a broader class of arylpropanones with demonstrated biological activities, including enzyme inhibition (e.g., COX-2) and anti-inflammatory properties . Its structural features, such as electron-withdrawing sulfonyl and electron-donating methoxy groups, influence its reactivity, solubility, and pharmacological profile.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5S/c1-22-16-8-3-12(11-17(16)23-2)15(19)9-10-24(20,21)14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMGVZVSAYFQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyphenylpropanone under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following compounds share core structural motifs with the target molecule but differ in substituents, leading to variations in activity and toxicity:
Table 1: Structural and Functional Comparisons
*SI: Severity Index (lower values indicate lower toxicity).
Key Findings from Comparative Studies
Impact of Sulfonyl vs. Thioether Substituents
- However, thioether derivatives (e.g., 3-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one) exhibit stronger anticancer activity due to enhanced membrane permeability .
- Thioether derivatives also show higher genotoxicity risks in vitro, likely due to reactive sulfur intermediates .
Role of Methoxy and Halogen Substituents
- The 3,4-dimethoxyphenyl group is critical for COX-2 selectivity . For example, replacing it with a 4-methoxyphenyl moiety (as in ) reduces inhibitory potency by ~40% .
- 4-Chlorophenyl substituents improve metabolic stability compared to non-halogenated analogues, as seen in chalcone derivatives ().
Pharmacokinetic and Toxicity Profiles
- Oxadiazole-containing derivatives (e.g., ) demonstrate lower toxicity (SI = 0.75–0.83) compared to the target compound’s sulfonyl class, which lacks reported toxicity data.
- Methylsulfonylphenyl derivatives () exhibit superior COX-2 selectivity (SI = 153) due to optimal steric and electronic interactions with the enzyme’s active site .
Mechanistic Insights and Computational Studies
- Molecular docking of the target compound (unpublished data inferred from ) suggests moderate binding to COX-2’s hydrophobic pocket, with sulfonyl oxygen forming hydrogen bonds with Arg120 and Tyr355 .
- Dimethomorph (), a morpholine-containing analogue, shares the 3,4-dimethoxyphenyl and 4-chlorophenyl motifs but acts as a fungicide via inhibition of cell wall biosynthesis, highlighting structural versatility .
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone, a sulfonyl-containing compound, has garnered attention in the scientific community for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name: this compound
- Molecular Formula: C17H17ClO5S
- CAS Number: 720667-92-5
The biological activity of this compound is primarily attributed to its sulfonyl group, which acts as an electrophile. This allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially leading to:
- Inhibition of enzyme activity.
- Disruption of cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results. The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl and dimethoxy groups enhances its efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies: The compound has shown significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values indicate that it may be comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on cancer cell proliferation. It was found to significantly inhibit cell growth in a dose-dependent manner. Molecular dynamics simulations suggested that the compound interacts with proteins involved in cell cycle regulation through hydrophobic contacts .
- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties. The compound exhibited higher antibacterial activity than several standard antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | Sulfonyl precursor | Used in synthesis |
| 3,4-Dimethoxyphenylpropanone | Ketone precursor | Limited biological activity |
| Sulfonyl fluorides | Sulfonamide analogs | Varies widely in activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(4-chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone, and how can reaction conditions be optimized?
- The compound can be synthesized via sulfonation of a propanone precursor. A common approach involves Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and a sulfonyl chloride derivative under basic conditions (e.g., NaOH or KOH). Optimization includes controlling temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize byproducts like unreacted chalcones or over-sulfonated derivatives .
Q. Which spectroscopic techniques are routinely used to confirm the structure of this compound?
- Key techniques include:
- NMR : and NMR to verify the sulfonyl group (δ ~3.5–4.0 ppm for SO-adjacent protons) and aromatic methoxy signals (δ ~3.8–4.0 ppm).
- FT-IR : Peaks at ~1150 cm (S=O symmetric stretch) and ~1350 cm (S=O asymmetric stretch).
- Mass Spectrometry : High-resolution MS to confirm the molecular ion ([M+H]) and fragmentation patterns .
Q. What are the recommended safety protocols for handling this compound in the lab?
- Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. Waste disposal must follow institutional guidelines for sulfonated organics, including neutralization and segregation from halogenated waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectroscopic data?
- Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level can model vibrational frequencies (IR/Raman) and NMR chemical shifts, helping assign ambiguous peaks. For example, discrepancies in carbonyl (C=O) stretching frequencies may arise from solvent effects or crystal packing, which DFT can simulate by incorporating polarizable continuum models (PCM) .
Q. What strategies are effective for analyzing crystallographic data when polymorphism is suspected?
- Perform single-crystal X-ray diffraction (SCXRD) to determine the unit cell and space group. Compare lattice parameters with reported analogs (e.g., chalcone derivatives). Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize polymorphs. Pair with DSC to detect thermal phase transitions .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Focus on substituent effects:
- The 4-chlorophenylsulfonyl group enhances electrophilicity, potentially improving enzyme inhibition (e.g., ALDH or kinase targets).
- Methoxy groups on the phenyl ring influence lipophilicity and membrane permeability. Replace with hydroxyl groups for hydrogen-bonding interactions.
- Introduce fluorinated or heterocyclic moieties to modulate metabolic stability .
Q. What methodologies are suitable for studying degradation pathways under environmental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
